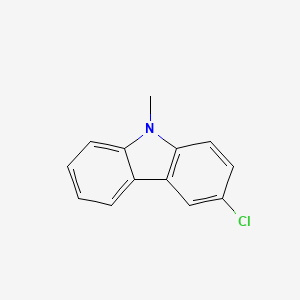

![molecular formula C9H14O B1655285 Spiro[4.4]nonan-2-ona CAS No. 34177-18-9](/img/structure/B1655285.png)

Spiro[4.4]nonan-2-ona

Descripción general

Descripción

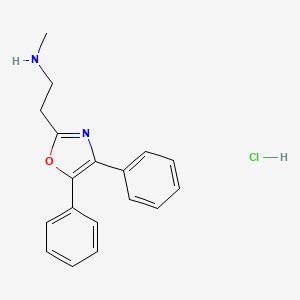

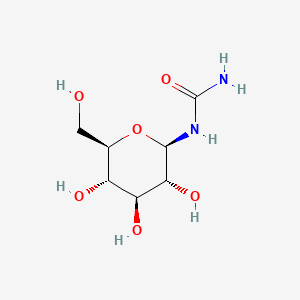

Spiro[4.4]nonan-2-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is spiro[4.4]nonan-3-one .

Synthesis Analysis

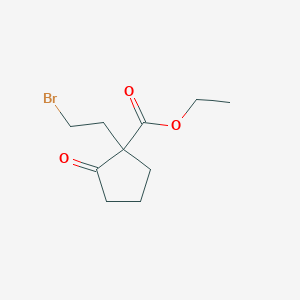

The synthesis of Spiro[4.4]nonan-2-one has been described in several studies. For instance, an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer was reported . A furan oxidative spirocyclization was used as the key step in the synthesis .Molecular Structure Analysis

The molecular structure of Spiro[4.4]nonan-2-one can be represented by the InChI string: InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 . The compound has a complexity of 154 and a topological polar surface area of 17.1 Ų .Physical And Chemical Properties Analysis

Spiro[4.4]nonan-2-one has a density of 1.0±0.1 g/cm³ . It has a boiling point of 213.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The compound has a molar refractivity of 39.8±0.4 cm³ .Aplicaciones Científicas De Investigación

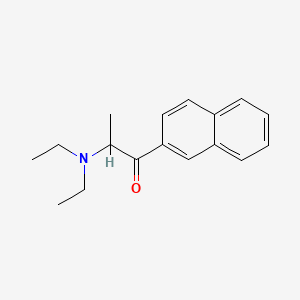

Síntesis de Espirolactonas

Los derivados de Spiro[4.4]nonan-2-ona se han utilizado en la síntesis de espirolactonas, que son compuestos que presentan un anillo de lactona fusionado a un sistema espirocíclico. Se ha observado que estas espirolactonas prefieren una relación 1,2-syn entre el oxígeno de la lactona y los sustituyentes adyacentes, lo que podría influir en su reactividad y aplicaciones potenciales en química medicinal .

Agentes Inmunomoduladores

El compuesto se ha utilizado en la síntesis eficiente del motivo 1,6-dioxathis compound que se encuentra en triterpenoides inmunosupresores como Phainanoid F y sus epímeros. Estos compuestos tienen aplicaciones potenciales como agentes inmunomoduladores debido a su capacidad para modular la respuesta inmune .

Auxiliares Quirales

Los derivados de this compound se han aplicado como auxiliares quirales en la síntesis asimétrica, particularmente en reacciones de Diels–Alder. El uso de estos compuestos puede conducir a una alta enantioselectividad en los aductores resultantes, lo cual es crucial para la producción de productos farmacéuticos ópticamente activos .

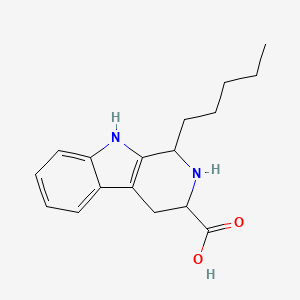

Agentes Analgésicos

Los amonios cuaternarios espirocíclicos derivados de la prolina sintetizados a partir de this compound se han evaluado por sus actividades analgésicas. Estos compuestos podrían servir como estructuras líderes para el desarrollo de nuevos medicamentos para aliviar el dolor .

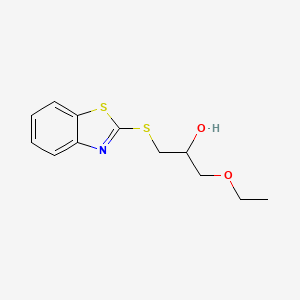

Estudios de Dicroísmo Circular

Los derivados ópticamente activos de this compound se han sintetizado y estudiado utilizando espectroscopia de dicroísmo circular (CD) para determinar su configuración absoluta y propiedades ópticas. Esta investigación puede contribuir a nuestra comprensión de las moléculas quirales y sus interacciones con la luz polarizada .

Mecanismo De Acción

Mode of Action

The mode of action of Spiro[4It is known that the compound exhibits diverse medicinal properties .

Pharmacokinetics

For instance, its Log BCF (Bioconcentration Factor) from a regression-based method is 1.129, indicating a low potential for bioaccumulation . The compound also has a half-life of 139.1 hours (approximately 5.8 days) in a model river and 1616 hours (approximately 67.35 days) in a model lake , suggesting it may persist in aquatic environments.

Result of Action

Spiro[4.4]nonan-2-one derivatives have been shown to exhibit potent cytotoxic activity against various human cancer cell lines . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated significant efficacy and induced apoptosis in MCF-7 cells .

Action Environment

The action, efficacy, and stability of Spiro[4.4]nonan-2-one can be influenced by various environmental factors. For example, its volatilization from water and persistence in aquatic environments suggest that it may be affected by environmental conditions such as temperature, pH, and the presence of other substances . 4]nonan-2-one.

Análisis Bioquímico

Biochemical Properties

Spiro[4.4]nonan-2-one derivatives have been found to exhibit diverse medicinal properties . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated potent cytotoxic activity against various human cancer cell lines

Cellular Effects

The cellular effects of Spiro[4.4]nonan-2-one are primarily understood through its derivatives. These derivatives have shown potent cytotoxic activity against various human cancer cell lines . For example, one derivative, compound 16, showed significant efficacy and induced apoptosis in MCF-7 cells

Molecular Mechanism

Its derivatives have shown to exert effects at the molecular level . For instance, they have demonstrated cytotoxic activity against various human cancer cell lines

Dosage Effects in Animal Models

A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . Compound 9a showed the best analgesic effect with 84% inhibition in mice

Propiedades

IUPAC Name |

spiro[4.4]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNPZXFYPYMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338449 | |

| Record name | Spiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34177-18-9 | |

| Record name | Spiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.4]nonan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 3-[5-(1,1-dimethylethyl)-2-thienyl]-1-phenyl-](/img/structure/B1655203.png)

![(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B1655205.png)

![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)